(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid
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Overview
Description
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid is a synthetic organic compound that features a difluorophenyl group, a hydroxy group, a methyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Difluorophenyl Intermediate: Starting with a difluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution or other suitable reactions.
Introduction of the Hydroxy and Methyl Groups: These groups can be added through reactions such as Grignard reactions, aldol condensations, or other carbon-carbon bond-forming reactions.
Formation of the Triazole Ring: The triazole ring can be synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using appropriate azide and alkyne precursors.
Final Assembly: The final compound is assembled through coupling reactions, esterifications, or amidations, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxy group or reduce the triazole ring using reagents like LiAlH4.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution with strong nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: NaNH2, KOH
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield a deoxygenated or hydrogenated product.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as antifungal, antibacterial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor, disrupting a biological pathway. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methylbutanoic acid: Lacks the triazole ring.
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-YL)butanoic acid: Lacks the methyl group.
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,3-triazol-1-YL)butanoic acid: Has a different triazole isomer.
Uniqueness
The uniqueness of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-YL)butanoic acid lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGBTELGZZSFFQ-AMIZOPFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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